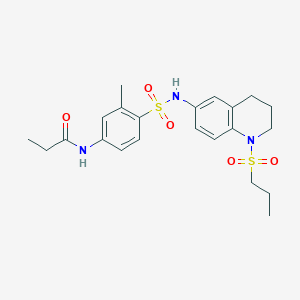

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide

Description

This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a propylsulfonyl group and a phenylpropanamide moiety. Its molecular formula is C₂₂H₂₇N₃O₄S (molecular weight: 429.5 g/mol) . The structure combines a sulfamoyl bridge (-SO₂NH-) linking the tetrahydroquinoline and phenyl rings, with a methyl group at the 3-position of the phenyl ring and a propionamide side chain.

Properties

IUPAC Name |

N-[3-methyl-4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S2/c1-4-13-31(27,28)25-12-6-7-17-15-19(8-10-20(17)25)24-32(29,30)21-11-9-18(14-16(21)3)23-22(26)5-2/h8-11,14-15,24H,4-7,12-13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKOTHDGQABREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Types of Reactions

Oxidation: : The compound might undergo oxidation, particularly at the sulfamoyl or propylsulfonyl moieties.

Reduction: : Conversely, reduction reactions could target the propionamide or sulfamoyl groups, altering the oxidation state.

Substitution: : Substitution reactions might occur at various positions on the aromatic ring, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions: : Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as alkyl halides.

Major Products: : The products of these reactions would vary, producing different derivatives of the original molecule with altered functional groups while retaining the core structure.

Scientific Research Applications

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide has a range of scientific research applications:

Chemistry: : Utilized in studies of reaction mechanisms and synthesis of novel compounds.

Biology: : Potential use in understanding biochemical pathways and as a probe in molecular biology.

Medicine: : Investigated for its potential pharmacological effects, possibly acting on specific molecular targets.

Industry: : Could be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide exerts its effects likely involves interaction with molecular targets such as enzymes or receptors. The specific pathways would depend on its application but might involve inhibition or activation of particular biochemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional analogs include sulfonamide-linked heterocycles and substituted phenylpropanamides. Below is a detailed comparison based on molecular features, synthesis, and properties:

Structural Analog: N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide

- Key Differences: Substituent on Tetrahydroquinoline: The comparator compound has a propanoyl group (CH₂CH₂CO-) at the 1-position of the tetrahydroquinoline, whereas the target compound features a propylsulfonyl group (CH₂CH₂CH₂-SO₂-) . Molecular Weight: The target compound (429.5 g/mol) is lighter due to the sulfonyl group’s higher electronegativity and compactness compared to the propanoyl group.

- Shared Features :

- Both compounds retain the sulfamoyl bridge and 3-methylphenylpropanamide backbone, suggesting similar solubility profiles (likely moderate polarity due to sulfonamide and amide groups).

Functional Analog: 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

- Side Chains: The dioxoisoindolinyl group introduces additional hydrogen-bond acceptors, which may enhance solubility (reported melting point: 83°C) compared to the target compound’s simpler propionamide .

- Molecular Weight : Higher at 493.53 g/mol due to the pyridine and dioxoisoindoline substituents .

Data Table: Comparative Properties

Research Findings and Implications

- Further studies should prioritize assays for kinase or protease inhibition.

- Synthetic Challenges : The lack of reported melting points or solubility data (e.g., in ) underscores the need for rigorous physicochemical characterization.

Biological Activity

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in neurotransmission and other physiological processes. Notably, it has shown potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which plays a critical role in the regulation of nitric oxide levels in the nervous system.

Inhibition of Neuronal Nitric Oxide Synthase

In studies conducted on related compounds, it was observed that modifications in the tetrahydroquinoline structure significantly affect nNOS inhibitory potency. For instance, compounds with varying side chains demonstrated different selectivity ratios against nNOS compared to endothelial (eNOS) and inducible nitric oxide synthase (iNOS) .

Table 1: nNOS Inhibition Potency of Related Compounds

| Compound ID | IC50 (nM) | Selectivity (nNOS/eNOS) | Selectivity (nNOS/iNOS) |

|---|---|---|---|

| Compound 26 | 0.58 | >100 | >1000 |

| Compound 31 | 3.36 | 6-fold less potent | Not tested |

| Compound 51 | 93 | >1000 | >1000 |

This table illustrates the significant variations in potency among different analogues, emphasizing the importance of structural modifications in enhancing biological activity.

Pharmacological Implications

The inhibition of nNOS has been linked to therapeutic effects in various neurological disorders. Compounds that effectively inhibit nNOS may help in conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases and stroke .

Case Studies

- Neuroprotective Effects : A study highlighted that compounds similar to this compound exhibited neuroprotective effects in animal models of ischemic stroke by reducing neuronal death associated with oxidative stress.

- Behavioral Studies : In behavioral assays, related compounds demonstrated anxiolytic properties in rodent models when administered at specific dosages, indicating potential for treating anxiety disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

- Methodology : Use a stepwise approach involving sulfonamide coupling and propionamide formation. For example:

- Step 1 : React sulfanilamide derivatives with propylsulfonyl chloride under inert conditions (e.g., dioxane at 80°C) to form the sulfamoyl intermediate .

- Step 2 : Couple the intermediate with a substituted tetrahydroquinoline via nucleophilic aromatic substitution (e.g., using DMAP in pyridine) .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to sulfonyl chloride) to minimize byproducts.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- FTIR : Confirm sulfonamide (S=O stretch at ~1360–1160 cm⁻¹) and propionamide (N–H bend at ~1650 cm⁻¹) functional groups .

- NMR : Use - and -NMR to resolve substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ion).

Q. What solvents and conditions ensure stability during storage?

- Stability Protocol :

- Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the sulfamoyl group.

- Avoid prolonged exposure to light due to the tetrahydroquinoline moiety’s photosensitivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- SAR Framework :

- Variation : Synthesize analogs with modified substituents (e.g., replacing propylsulfonyl with methylsulfonyl or altering the tetrahydroquinoline ring’s substitution pattern) .

- Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) with IC determinations.

- Data Analysis : Use molecular docking to correlate substituent effects with binding affinity (e.g., sulfamoyl group interactions with hydrophobic pockets).

Q. What methodologies resolve contradictions in reported bioactivity data for similar sulfonamide derivatives?

- Case Study : If Compound A shows higher potency than Compound B in one study but not another:

- Replication : Standardize assay conditions (e.g., cell line, incubation time, solvent controls).

- Meta-Analysis : Compare logP, solubility, and metabolic stability data to identify confounding factors (e.g., poor membrane permeability in one derivative) .

Q. How can metabolite identification studies be conducted for this compound?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.